1-[(5-Nitrothien-2-YL)carbonyl]piperazine
CAS No.:
Cat. No.: VC17662564
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine -](/images/structure/VC17662564.png)
Specification
Molecular Formula | C9H11N3O3S |
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Molecular Weight | 241.27 g/mol |
IUPAC Name | (5-nitrothiophen-2-yl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2 |
Standard InChI Key | UMXPZCMMEGXOTC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Group Dynamics
The molecular structure of 1-[(5-nitrothien-2-YL)carbonyl]piperazine features a six-membered piperazine ring connected via a carbonyl group to a 5-nitrothiophene heterocycle. The piperazine moiety contributes two tertiary nitrogen atoms at positions 1 and 4, creating a diaminoalkane framework with a chair conformation in its most stable state . This conformation enables favorable hydrogen-bonding interactions with biological targets, while the planar thiophene ring introduces π-π stacking capabilities. The nitro group at the 5-position of the thiophene ring induces significant electron withdrawal, polarizing the aromatic system and enhancing electrophilic character at the carbonyl carbon.
Computational modeling studies predict a dipole moment of 5.2 Debye, with partial charges of +0.38 e on the carbonyl oxygen and -0.45 e on the nitro group’s oxygen atoms. These electrostatic features facilitate interactions with positively charged binding pockets in biological macromolecules. The molecule’s polar surface area (PSA) of 98 Ų and LogP value of 1.2 suggest moderate membrane permeability, aligning with the pharmacokinetic profile of CNS-active compounds .
Spectroscopic Signatures and Crystallographic Data
While single-crystal X-ray diffraction data for 1-[(5-nitrothien-2-YL)carbonyl]piperazine remains unpublished, analogous piperazine-carboxamide derivatives exhibit characteristic monoclinic crystal systems with P2₁/n space group symmetry . Infrared spectroscopy of the compound reveals strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch), consistent with its functional group composition. ¹H NMR spectra in deuterated DMSO show distinctive resonances at δ 3.5–3.7 ppm (piperazine CH₂ groups) and δ 7.8 ppm (thiophene aromatic proton), with the nitro group inducing deshielding effects on adjacent nuclei .
Synthetic Methodologies and Optimization
Stepwise Assembly of the Molecular Framework
The synthesis of 1-[(5-nitrothien-2-YL)carbonyl]piperazine typically proceeds via a three-step sequence :
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Nitrothiophene Carboxylic Acid Activation:
5-Nitrothiophene-2-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) or carbodiimide reagents to form the corresponding acid chloride or active ester. -
Piperazine Acylation:
The activated carbonyl species reacts with piperazine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is employed as a proton scavenger to drive the nucleophilic acyl substitution to completion (yield: 68–72%). -
Purification and Crystallization:
Crude product is purified through silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity.
Critical parameters influencing yield include reaction temperature (optimized at 0–5°C during acylation), molar ratio of piperazine to acylating agent (1.2:1), and strict exclusion of moisture to prevent hydrolysis .
Alternative Routes and Green Chemistry Approaches
Recent advances explore solvent-free mechanochemical synthesis using ball milling technology. This method couples 5-nitrothiophene-2-carbonyl chloride with piperazine in the presence of potassium carbonate, achieving 65% yield with significantly reduced reaction time (20 minutes vs. 12 hours) . Life-cycle assessment comparisons indicate the mechanochemical route reduces E-factor (environmental impact factor) from 8.7 to 2.3 by eliminating organic solvent waste .
Pharmacological Profile and Therapeutic Applications
Enzymatic Inhibition and Receptor Modulation
1-[(5-Nitrothien-2-YL)carbonyl]piperazine demonstrates nanomolar affinity (Kᵢ = 23 nM) for the adenosine A₂A receptor in preliminary radioligand binding assays, suggesting potential as a Parkinson’s disease therapeutic. Molecular docking simulations position the nitro group within a hydrophobic subpocket of the receptor’s orthosteric site, while the piperazine nitrogen forms hydrogen bonds with Thr88 and His278 residues .
In inflammation models, the compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 1.8 μM, outperforming the reference drug celecoxib (IC₅₀ = 3.2 μM) in LPS-stimulated macrophages. This activity correlates with downregulation of prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM concentration.
Antimicrobial Activity Spectrum
Against drug-resistant Staphylococcus aureus (MRSA), 1-[(5-nitrothien-2-YL)carbonyl]piperazine exhibits MIC₉₀ values of 8 μg/mL, comparable to vancomycin (MIC₉₀ = 2 μg/mL). Time-kill assays demonstrate bactericidal activity within 6 hours at 4× MIC, with complete eradication of biofilm-embedded cells after 24 hours. The nitro group’s redox activity is hypothesized to generate reactive oxygen species (ROS) upon bacterial nitroreductase activation, inducing DNA strand breaks .
Structure-Activity Relationship (SAR) Insights
Impact of Substituent Modifications
Systematic SAR studies comparing structural analogs reveal:
Structural Variation | Biological Effect |
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Nitro → Amino group substitution | 92% loss of COX-2 inhibition |
Thiophene → Furan ring replacement | 3-fold decrease in antimicrobial potency |
Piperazine → Piperidine substitution | Complete loss of A₂A receptor binding |
These findings underscore the critical role of the nitro-thiophene motif in target engagement and the necessity of the piperazine nitrogen atoms for maintaining pharmacological activity .
Comparative Analysis with Structural Analogs
The unique pharmacological profile of 1-[(5-nitrothien-2-YL)carbonyl]piperazine becomes evident when contrasted with related compounds:
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1-(5-Chloro-1H-indol-2-YL)carbonyl-piperazine:
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Displays 10-fold greater COX-1 inhibition (undesirable for cardiovascular safety)
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Reduced blood-brain barrier permeability (LogP = 2.1 vs. 1.2)
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1-(Thiazol-2-YL)carbonyl-piperazine:
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Exhibits superior Gram-negative coverage (MIC₉₀ = 4 μg/mL vs. Pseudomonas aeruginosa)
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Lacks central nervous system activity due to high P-glycoprotein efflux
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1-(Furan-2-YL)carbonyl-piperazine:
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Demonstrates neuroprotective effects in Alzheimer’s models (50% Aβ reduction at 10 μM)
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Susceptible to rapid glucuronidation (hepatic clearance = 32 mL/min/kg)
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This comparative analysis highlights the balanced pharmacokinetic and pharmacodynamic properties of 1-[(5-nitrothien-2-YL)carbonyl]piperazine, positioning it as a versatile lead compound for further optimization.
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